molecular formula C16H13BrN2O3 B11581173 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B11581173
M. Wt: 361.19 g/mol
InChI Key: XIDVEPQHZLDFEH-UHFFFAOYSA-N
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Description

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Acetamide Formation: The final step involves the acylation of the benzoxazole derivative with 2-methylphenylacetic acid under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can lead to a variety of functionalized benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom may enhance its ability to participate in certain reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H13BrN2O3/c1-10-4-2-3-5-12(10)18-15(20)9-19-13-7-6-11(17)8-14(13)22-16(19)21/h2-8H,9H2,1H3,(H,18,20)

InChI Key

XIDVEPQHZLDFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

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